molecular formula C21H27FN4OS B2609158 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034476-85-0

3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Número de catálogo B2609158
Número CAS: 2034476-85-0
Peso molecular: 402.53
Clave InChI: YFRDRNNBRAXUBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H27FN4OS and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Radiolabelling

  • Synthesis for PET Radiotracer : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) radiotracers, specifically for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Molecular Interaction Studies

  • Antagonist for CB1 Cannabinoid Receptor : Some variants of this compound act as potent and selective antagonists for the CB1 cannabinoid receptor. Their molecular interactions with the CB1 receptor have been studied using methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) (Shim et al., 2002).

Anticancer Properties

  • Aurora Kinase Inhibition : Derivatives of this compound have been studied for their potential in inhibiting Aurora A, which might be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antituberculosis Activity

  • Mycobacterium Tuberculosis GyrB Inhibitors : Analogs of this compound have shown promise as inhibitors against Mycobacterium tuberculosis GyrB, a crucial enzyme for the bacteria’s DNA replication, thus offering a pathway for antituberculosis drugs (Jeankumar et al., 2013).

Drug Development and Binding Affinity Studies

  • Development of Medical Imaging Tracers : The compound and its variants have been studied for their binding affinity to cannabinoid receptors, with the aim of developing PET ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

  • Binding Studies in Mouse Brain : Studies have been conducted on analogs of this compound for binding in vivo to mouse brain cannabinoid CB1 receptors, providing insights into the brain’s receptor distribution and functioning (Gatley et al., 1996).

Structure-Activity Relationships

  • Structural Requirements for CB1 Receptor Antagonistic Activity : Research on structure-activity relationships has identified key structural components necessary for potent and selective CB1 receptor antagonistic activity, aiding in the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).

Propiedades

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4OS/c1-25-20(12-19(24-25)16-2-4-17(22)5-3-16)21(27)23-13-15-6-9-26(10-7-15)18-8-11-28-14-18/h2-5,12,15,18H,6-11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRDRNNBRAXUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.